molecular formula C8H8Br2O B12290050 (2-Bromo-5-(bromomethyl)phenyl)methanol

(2-Bromo-5-(bromomethyl)phenyl)methanol

Cat. No.: B12290050
M. Wt: 279.96 g/mol
InChI Key: SIPQSSKOISEYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of benzyl alcohol, characterized by the presence of two bromine atoms attached to the benzene ring and the methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the bromination of 2-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl alcohols or ethers.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or toluene derivatives.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(bromomethyl)phenyl)methanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a bromomethyl group.

    5-Bromo-2-methoxybenzyl Alcohol: Contains a methoxy group, altering its reactivity and applications.

Uniqueness

(2-Bromo-5-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

[2-bromo-5-(bromomethyl)phenyl]methanol

InChI

InChI=1S/C8H8Br2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,4-5H2

InChI Key

SIPQSSKOISEYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.